schweinfurthin H

Description

Structural Characterization of Schweinfurthin H

Chemical Structure and Isomeric Forms

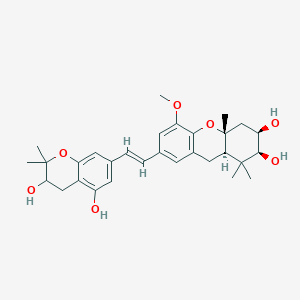

This compound possesses the molecular formula C30H38O7 with a molecular weight of 510.6 grams per mole, representing a complex polycyclic structure that incorporates multiple functional groups and stereocenters. The compound's systematic nomenclature, (2S,3R,4aR,9aR)-7-[(E)-2-(3,5-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol, reflects its intricate stereochemical complexity and the presence of both chromane and xanthene ring systems. The structure differs from schweinfurthin E by the addition of a single oxygen atom, resulting in the formation of a cyclized isoprenyl group that creates a 2,2-dimethyldihydropyranol moiety. This structural modification represents a significant departure from the typical prenylated stilbene architecture observed in other schweinfurthin compounds.

The compound exhibits an asymmetrical stilbene group characterized by the presence of two distinct benzene ring systems rather than the symmetrical AA′ arrangement found in related compounds. The canonical SMILES representation, CC1(C2CC3=C(C(=CC(=C3)C=CC4=CC(=C5CC(C(OC5=C4)(C)C)O)O)OC)OC2(CC(C1O)O)C)C, provides a complete description of the molecular connectivity, while the isomeric SMILES notation, C[C@@]12CC@HO, explicitly defines the stereochemical configuration at each chiral center.

The stereochemical arrangement of this compound involves four defined stereogenic centers designated as 2S, 3R, 4aR, and 9aR, along with an E (trans) configuration at the central stilbene double bond. This specific stereochemical pattern is crucial for the compound's biological activity and distinguishes it from potential stereoisomers. The presence of multiple hydroxyl groups at positions 2 and 3 of the xanthene system, combined with the methoxy group at position 5, creates a complex pattern of hydrogen bonding potential that influences both the compound's physical properties and its interactions with biological targets.

Table 1. Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C30H38O7 |

| Molecular Weight | 510.6 g/mol |

| Stereochemistry | (2S,3R,4aR,9aR) |

| Stilbene Configuration | E (trans) |

| Ring Systems | Xanthene + Chromane |

| Functional Groups | 4 × OH, 1 × OCH3 |

| Chiral Centers | 4 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy has provided the most comprehensive structural information for this compound, with both one-dimensional and two-dimensional techniques contributing to the complete structural assignment. The proton nuclear magnetic resonance spectrum of this compound reveals distinctive features that differentiate it from other schweinfurthin family members, particularly in the regions corresponding to the aromatic protons and the modified isoprenyl unit. The absence of characteristic proton nuclear magnetic resonance signals for the isoprenyl double bond, typically observed in other schweinfurthins, provides direct evidence for the cyclization of this structural unit in this compound.

Specific proton nuclear magnetic resonance signals that define the structure include the appearance of H-4′ at δ 6.52 parts per million and H-8′ at δ 6.44 parts per million as two separate peaks, indicating the asymmetrical nature of the stilbene group. These signals contrast with the symmetrical patterns observed in compounds bearing AA′ benzene ring systems. The cyclized isoprenyl group manifests through characteristic upfield shifts of H-2″ (δ 3.73 parts per million), H-4″ (δ 1.33 parts per million), and H-5″ (δ 1.23 parts per million), while H-1″ appears as a doublet of doublets at δ 2.90 and 2.53 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy has been instrumental in confirming the hydroxylation at C-2″, with the characteristic chemical shift of δ 76.4 parts per million providing definitive evidence for this structural feature. The comprehensive nuclear magnetic resonance analysis has been validated through comparison with literature values for structurally related compounds, particularly chiricanine B, which shares the tricyclic prenylated stilbene framework. Predicted nuclear magnetic resonance spectra have been generated for this compound using 200 MHz instrumentation in deuterium oxide solvent, providing additional spectroscopic reference data for structural confirmation.

Table 2. Key Nuclear Magnetic Resonance Signals for this compound

| Position | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-4′ | 6.52 | s | Aromatic proton |

| H-8′ | 6.44 | s | Aromatic proton |

| H-2″ | 3.73 | - | Cyclized prenyl |

| H-1″ | 2.90, 2.53 | dd | Cyclized prenyl |

| H-4″ | 1.33 | - | Cyclized prenyl |

| H-5″ | 1.23 | - | Cyclized prenyl |

| C-2″ | 76.4 | - | Hydroxylated carbon |

Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry has been employed to determine the precise molecular formula of this compound, with high-resolution fast atom bombardment mass spectrometry providing the molecular formula C30H38O7. The mass spectrometric analysis revealed that this compound differs from schweinfurthin E by the addition of a single oxygen atom, corresponding to the hydroxylation and cyclization of the isoprenyl unit. This mass difference provides crucial information about the structural modifications that distinguish this compound from other family members.

The fragmentation patterns observed in mass spectrometry analysis reflect the compound's structural complexity, with characteristic losses corresponding to the various functional groups present in the molecule. The presence of multiple hydroxyl groups and the methoxy substituent influences the fragmentation pathways, leading to diagnostic ion patterns that can be used for compound identification and purity assessment. The molecular ion peak at mass-to-charge ratio 510 corresponds to the intact molecular structure, while fragment ions provide information about the structural connectivity and the stability of different portions of the molecule.

Table 3. Mass Spectrometric Data for this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Ion [M]+ | 510.6 | HR-FABMS |

| Molecular Formula | C30H38O7 | HR-FABMS |

| Mass Difference from Schweinfurthin E | +16 (one oxygen) | Comparative analysis |

| Fragmentation Pattern | Complex | Multiple neutral losses |

X-ray Crystallography and Absolute Configuration Determination

While x-ray crystallography represents the gold standard for absolute configuration determination in complex natural products, specific crystallographic data for this compound has not been extensively reported in the available literature. The absolute stereochemistry of this compound has been primarily established through nuclear magnetic resonance comparison with related compounds and through correlation with known stereochemical patterns within the schweinfurthin family. The stereochemistry of the 2″-hydroxyl group in this compound remains undetermined, representing an area where crystallographic analysis could provide definitive structural information.

The challenges associated with obtaining suitable crystals for x-ray diffraction analysis of this compound may be attributed to the compound's complex polycyclic structure and the presence of multiple hydroxyl groups that can participate in intermolecular hydrogen bonding networks. Such structural features often lead to crystal packing arrangements that may not be conducive to high-quality diffraction data collection. Additionally, the isolation of this compound as a pale yellow solid suggests that the compound may exist in an amorphous or poorly crystalline state under standard isolation conditions.

Future crystallographic studies of this compound would benefit from systematic investigation of different crystallization conditions, including the use of various solvent systems, temperature variations, and potentially the preparation of suitable derivatives that might enhance crystallization properties. The determination of the absolute configuration at the 2″-position through crystallographic methods would provide valuable information for understanding the complete three-dimensional structure of this important natural product and could inform structure-activity relationship studies within the schweinfurthin family.

Table 4. Configuration Status for this compound

| Stereocenter | Configuration | Determination Method |

|---|---|---|

| C-2 | S | Nuclear magnetic resonance correlation |

| C-3 | R | Nuclear magnetic resonance correlation |

| C-4a | R | Nuclear magnetic resonance correlation |

| C-9a | R | Nuclear magnetic resonance correlation |

| C-2″ | Undetermined | Requires crystallographic analysis |

| Stilbene | E (trans) | Nuclear magnetic resonance analysis |

Properties

Molecular Formula |

C30H38O7 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(2S,3R,4aR,9aR)-7-[(E)-2-(3,5-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol |

InChI |

InChI=1S/C30H38O7/c1-28(2)24-13-18-9-16(12-23(35-6)26(18)37-30(24,5)15-21(32)27(28)34)7-8-17-10-20(31)19-14-25(33)29(3,4)36-22(19)11-17/h7-12,21,24-25,27,31-34H,13-15H2,1-6H3/b8-7+/t21-,24-,25?,27-,30-/m1/s1 |

InChI Key |

RFLJGOACFXZRHJ-ZHIKFPNPSA-N |

Isomeric SMILES |

C[C@@]12C[C@H]([C@H](C([C@H]1CC3=C(O2)C(=CC(=C3)/C=C/C4=CC(=C5CC(C(OC5=C4)(C)C)O)O)OC)(C)C)O)O |

Canonical SMILES |

CC1(C2CC3=C(C(=CC(=C3)C=CC4=CC(=C5CC(C(OC5=C4)(C)C)O)O)OC)OC2(CC(C1O)O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Schweinfurthin H has demonstrated potent anticancer activity, particularly against tumors with specific genetic backgrounds. Research indicates that this compound selectively inhibits the proliferation of cancer cells, especially those that are PTEN-deficient. For instance, studies have shown that schweinfurthins induce significant cytotoxic effects in B cell lymphoma cells while exhibiting much lower toxicity towards normal human peripheral blood mononuclear cells and primary fibroblasts, indicating a promising therapeutic index for cancer treatment .

Study 1: Enhanced Anti-Tumor Immunity

In a murine model using B16.F10 melanoma cells, treatment with this compound improved the effectiveness of αPD-1 therapy. The combination led to complete tumor regression in some cases and significantly delayed tumor progression in others. This study highlights the potential for this compound to be used in conjunction with existing immunotherapies to enhance patient outcomes .

Study 2: Selective Targeting of Cancer Cells

Another study focused on the selective targeting of PTEN-deficient B cell lymphoma cells. The results indicated that this compound effectively induced apoptosis in these cancer cells through mechanisms involving AKT signaling inhibition while sparing normal cells . This selectivity underscores its potential as a targeted therapeutic agent.

Comparative Data Table

| Property | This compound | Other Compounds |

|---|---|---|

| Source | Macaranga schweinfurthii | Various |

| Mechanism | mTOR/AKT inhibition | Varies |

| Selectivity | High (PTEN-deficient) | Variable |

| Cytotoxicity (IC50) | Low nM (cancer cells) | Higher (normal cells) |

| Induces Immunogenic Cell Death | Yes | Depends on compound |

Preparation Methods

Synthesis of the Phosphonate Segment

The right-hand phosphonate (108 ) is prepared through a multi-step sequence:

-

Geranylation : Reaction of indole 23 with geranyl bromide in the presence of Zn(OTf)₂ yields geranylated indole 34 .

-

Protection : Tosylation of the indole nitrogen affords 35 .

-

Phosphonate formation : Treatment with trimethyl phosphite under acidic conditions generates phosphonate ester 36 .

Key data :

| Step | Reagents | Yield |

|---|---|---|

| Geranylation | Geranyl bromide, Zn(OTf)₂ | 72% |

| Tosylation | TosCl, Et₃N | 85% |

| Phosphonation | P(OMe)₃, HCl | 68% |

Aldehyde Segment Preparation

The left-hand aldehyde (98 ) is synthesized via:

-

Shi epoxidation of benzyl alcohol 24 to form epoxide 47 .

-

BF₃·OEt₂-mediated cyclization to generate tricyclic ketone 92 .

Optimization note : BF₃·OEt₂ outperforms TiCl₄ or SnCl₄ in cyclization yield (75% vs. 30–40%).

HWE Coupling

Condensation of phosphonate 108 and aldehyde 98 under HWE conditions yields protected stilbene 109 :

Yield : 81% after deprotection.

Hexahydroxanthene Core Formation

The central xanthene ring is constructed via Lewis acid-mediated cyclization :

-

Substrate activation : Conversion of ketone 92 to exo-methylene cyclohexane 55 using BF₃·Et₂O.

-

Electrophilic cyclization : Phenolic oxygen attacks the electrophilic double bond, forming the tetracyclic core.

Critical parameters :

Functionalization and Deprotection

Selenium Dioxide Oxidation

The isoprenyl side chain is oxidized to introduce hydroxyl groups:

\text{Isoprenyl 1} \xrightarrow{\text{SeO₂, t-BuOOH}} \text{Alcohol 2 (65%)}

Side note : Ionic liquids (e.g., [BMIM][BF₄]) enhance reaction efficiency under microwave irradiation.

Tosyl Group Removal

Final deprotection employs LiAlH₄ in THF:

\text{Protected stilbene 109} \xrightarrow{\text{LiAlH₄}} \text{this compound (85%)}

Analytical Characterization

This compound is validated via:

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Advantage |

|---|---|---|---|

| HWE olefination | Stilbene formation | 81% | High E-selectivity |

| BF₃ cyclization | Core assembly | 75% | Scalable |

| SeO₂ oxidation | Side-chain mod. | 65% | Functional diversity |

Q & A

Q. What are the key structural features of Schweinfurthin H and its analogs that influence their anti-tumor activity?

The anti-tumor activity of Schweinfurthin analogs is linked to structural motifs such as the transposed A-B ring system, oxygen substitution on the C-ring, and at least one free phenol on the D-ring. Modifications to the central stilbene moiety (e.g., replacing the alkene with an amide isostere) can retain activity while improving solubility. For example, isomers with carbonyl groups on the C-ring showed higher potency in NCI 60 cell line screens .

Q. What synthetic strategies are used to overcome the low solubility of Schweinfurthin analogs?

Microwave-assisted synthesis with chiral ionic liquids improves reaction efficiency for intermediates . Additionally, replacing the central stilbene alkene with an amide bond enhances water solubility while maintaining potency. This approach retains the ABC tricyclic pharmacophore and adjusts the D-ring substituents to balance lipophilicity .

Q. What in vitro assays are standard for evaluating Schweinfurthin analog efficacy?

The NCI 60 human tumor cell line screen is widely used, with EC50 values (e.g., 0.04–0.06 µM for Schweinfurthin G in U87 and KB cells) serving as key metrics . Assays often include RNA sequencing (RNAseq) to monitor metabolic pathway disruptions (e.g., Hedgehog signaling in resistant cells) .

Advanced Research Questions

Q. How do researchers investigate the mechanisms of resistance to Schweinfurthin analogs in cancer cell lines?

RNAseq profiling of sensitive (SF-295) and resistant (A549) cells treated with Schweinfurthins reveals pathway-specific responses. Resistant cells show sustained Hedgehog pathway activation, validated via cotreatment with Smoothened inhibitors (e.g., cyclopamine), which sensitizes resistant lines . Multivariate linear modeling of drug response data (e.g., GDSC database) identifies genetic determinants of resistance .

Q. What experimental approaches are recommended to validate the role of the Hedgehog pathway in Schweinfurthin resistance?

Combine Schweinfurthin treatment with Hedgehog pathway inhibitors (e.g., cyclopamine) and measure changes in viability using dose-response assays. Validate findings across multiple analogs (e.g., TTI-3066, TTI-4242) and cell lines. RNAseq time-course experiments (0, 6, 24 h) track Hedgehog gene expression dynamics .

Q. How can contradictions in pharmacological data between different Schweinfurthin analogs be systematically analyzed?

Use cross-database pharmacogenomic tools (e.g., CellMinerCDB) to correlate drug activity with genomic features. Apply multivariate statistical models to account for variables like driver mutations (e.g., p53 GOF, PTEN) in cell lines . Follow NIH preclinical reporting guidelines to ensure reproducibility .

Q. What strategies are used to design Schweinfurthin derivatives with improved bioavailability without compromising activity?

Focus on modifying the central stilbene region: replacing the alkene with amide bonds improves solubility while retaining selectivity. Prioritize isomers with carbonyl groups on the C-ring, which show higher potency in vitro. Use structure-activity relationship (SAR) studies to optimize substituents on the D-ring .

Q. How to ensure reproducibility in Schweinfurthin-related experiments?

Document synthesis protocols rigorously, including NMR and HRESIMS data for new compounds . For biological assays, adhere to NIH preclinical guidelines (e.g., detailed cell line selection criteria, statistical methods) . Share supplementary materials (e.g., chromatograms, RNAseq datasets) to enable replication .

Methodological Considerations

- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Experimental Design : Incorporate PICO frameworks (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

- Reporting : Avoid redundant data in tables/figures; emphasize novel findings and contradictions with prior literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.